molecular formula C11H17NO2 B13204541 2-Methoxy-3-[(propan-2-yloxy)methyl]aniline

2-Methoxy-3-[(propan-2-yloxy)methyl]aniline

Cat. No.: B13204541
M. Wt: 195.26 g/mol
InChI Key: BLPFQPJSXONQKL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-methoxy-3-(propan-2-yloxymethyl)aniline

InChI

InChI=1S/C11H17NO2/c1-8(2)14-7-9-5-4-6-10(12)11(9)13-3/h4-6,8H,7,12H2,1-3H3

InChI Key

BLPFQPJSXONQKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(C(=CC=C1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[(propan-2-yloxy)methyl]aniline typically involves the reaction of aniline derivatives with appropriate alkylating agents. One common method includes the reaction of 2-methoxyaniline with propan-2-yloxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[(propan-2-yloxy)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-3-[(propan-2-yloxy)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[(propan-2-yloxy)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Analysis

The substituents on the aniline ring significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State
2-Methoxy-3-[(propan-2-yloxy)methyl]aniline -OCH₃ (position 2), -CH₂-O-C(CH₃)₂ (position 3) C₁₁H₁₇NO 179.26 Ether, methoxy, primary amine Liquid
2-[3-(Dimethylamino)propoxy]aniline -O-(CH₂)₃-N(CH₃)₂ (position 2) C₁₁H₁₈N₂O 194.28 Tertiary amine, ether Not reported
2-Methoxy-3-(trifluoromethyl)aniline -OCH₃ (position 2), -CF₃ (position 3) C₈H₇F₃NO 190.14 Trifluoromethyl, methoxy Solid
2-(2-Methylprop-2-enyloxy)aniline -O-CH₂-C(CH₃)=CH₂ (position 2) C₁₀H₁₃NO 163.22 Allyl ether Not reported
2-Methoxy-3-(tetramethyldioxaborolan-2-yl)aniline -B(O₂C₂(CH₃)₄) (position 3) C₁₃H₁₉BNO₃ 263.11 Boronate ester Solid

Key Research Findings and Properties

Electronic and Steric Effects
  • Electron-Donating vs. Withdrawing Groups: The propan-2-yloxymethyl group in the target compound is electron-donating, increasing electron density on the aromatic ring. 2-[3-(Dimethylamino)propoxy]aniline contains a tertiary amine, which may improve solubility in polar solvents compared to the target compound .
  • In contrast, linear substituents like 2-(2-methylprop-2-enyloxy)aniline (allyl ether) offer less steric resistance .
Stability and Reactivity
  • The propan-2-yloxymethyl group’s ether linkage may confer moderate stability, as the compound is stored at room temperature without decomposition .
  • Reactivity in Synthesis :

    • The boronate ester in 2-Methoxy-3-(tetramethyldioxaborolan-2-yl)aniline enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound .
    • The allyl ether in 2-(2-methylprop-2-enyloxy)aniline may undergo polymerization or oxidation, unlike the saturated propan-2-yloxymethyl group .

Biological Activity

2-Methoxy-3-[(propan-2-yloxy)methyl]aniline is an organic compound characterized by its unique molecular structure, which includes a methoxy group and a propan-2-yloxy methyl group attached to an aniline backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article reviews the biological activity of 2-Methoxy-3-[(propan-2-yloxy)methyl]aniline, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-3-[(propan-2-yloxy)methyl]aniline is C12H17NO3. The presence of the methoxy and propan-2-yloxy groups influences its solubility, stability, and interaction with biological targets.

The biological activity of 2-Methoxy-3-[(propan-2-yloxy)methyl]aniline is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with various receptors, potentially affecting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may disrupt microbial cell functions.

Antimicrobial Properties

Research indicates that 2-Methoxy-3-[(propan-2-yloxy)methyl]aniline exhibits notable antimicrobial activity against several bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate level of effectiveness against common bacterial pathogens.

Anticancer Activity

In vitro studies have shown that 2-Methoxy-3-[(propan-2-yloxy)methyl]aniline possesses anticancer properties. A study evaluated its effects on human cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The compound demonstrated significant cytotoxicity, suggesting potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various aniline derivatives, including 2-Methoxy-3-[(propan-2-yloxy)methyl]aniline. The compound was found to inhibit bacterial growth effectively, supporting its potential use in treating infections caused by resistant strains .
  • Anticancer Research : Another investigation focused on the anticancer properties of this compound. It was tested against multiple cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways . This suggests a promising avenue for further exploration in cancer therapy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.